

# Investigating the Function of CEP120 Through RNA Interference: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *CEP120 Human Pre-designed  
siRNA Set A*

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This guide provides a comprehensive overview of the experimental framework for elucidating the multifaceted roles of Centrosomal Protein 120 (CEP120) using RNA interference (RNAi). CEP120 is a critical regulator of centriole biogenesis, ciliogenesis, and centrosome homeostasis. Its dysfunction is linked to a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy. This document outlines detailed protocols for CEP120 knockdown, subsequent phenotypic analysis, and data interpretation, serving as a technical resource for researchers investigating ciliopathies and the fundamental biology of the centrosome.

## Introduction to CEP120

CEP120 is a centrosomal protein that plays a pivotal role in the formation and elongation of centrioles, the core components of the centrosome and the basal bodies of cilia. It is preferentially localized to the daughter centriole and is essential for the proper assembly of centriolar microtubules.<sup>[1][2]</sup> Loss of CEP120 function, either through genetic mutation or experimental depletion, leads to a cascade of cellular defects, including abnormally short centrioles, impaired formation of primary cilia, and disruption of key developmental signaling pathways.<sup>[2]</sup>

Functionally, CEP120 acts as a scaffold, interacting with several other key centriolar proteins. It directly binds to CPAP, a protein crucial for procentriole elongation, and is also implicated in the

recruitment of Talpid3 and C2CD3, which are essential for the assembly of centriole appendages required for ciliogenesis.[2][3] In quiescent cells, CEP120 has an inhibitory role, preventing the untimely maturation of the daughter centriole by regulating the accumulation of pericentriolar material (PCM).[3][4][5] Depletion of CEP120 in these non-dividing cells leads to an increase in PCM components like pericentrin, resulting in aberrant microtubule nucleation and defective ciliary assembly and signaling.[4][5]

Given its central role in these fundamental cellular processes, investigating the function of CEP120 is crucial for understanding the pathogenesis of ciliopathies and for the development of potential therapeutic interventions. RNAi, a powerful tool for sequence-specific gene silencing, provides a robust method to study the consequences of CEP120 loss-of-function in a controlled cellular environment.

## Data Presentation: Quantitative Effects of CEP120 Depletion

The following tables summarize quantitative data from various studies that have utilized RNAi to investigate the function of CEP120.

Phenotypic Consequence	Organism/Cell Line	Quantitative Observation	Reference
Cilia Formation	Mouse Embryonic Fibroblasts (MEFs)	>60% decrease in the number of ciliated cells.	<a href="#">[4]</a>
Centrosomal Pericentrin Levels	Mouse Embryonic Fibroblasts (MEFs)	Approximately 2.5-fold increase in total centrosomal pericentrin.	<a href="#">[4]</a>
Centrosomal CEP120 Levels (V194A mutation)	Human RPE-1 cells	~40% reduction in centrosomal CEP120 levels.	<a href="#">[6]</a>
Centrosomal CEP120 Levels (A199P mutation)	Human RPE-1 cells	~30% reduction in centrosomal CEP120 levels.	<a href="#">[6]</a>
Centrosome Amplification in Gastric Cancer Cells	Human BGC823 cells	Significant inhibition of centrosome amplification upon shRNA knockdown.	<a href="#">[7]</a>
Mesangial Cell Abundance	Mouse Kidney	23% decrease in mesangial cells upon conditional knockout.	<a href="#">[8]</a>

Protein Localization Change	Organism/Cell Line	Observation	Reference
Cdk5Rap2	Mouse Embryonic Fibroblasts (MEFs)	Increased accumulation at the centrosome.	[4]
Ninein	Mouse Embryonic Fibroblasts (MEFs)	Increased accumulation at the centrosome.	[4]
Cep170	Mouse Embryonic Fibroblasts (MEFs)	Increased accumulation at the centrosome.	[4]
$\gamma$ -tubulin	Mouse Embryonic Fibroblasts (MEFs)	No significant change in levels at the centrosome.	[4]

## Experimental Protocols

This section provides detailed methodologies for key experiments involved in the investigation of CEP120 function using RNAi.

### RNA Interference (RNAi) Mediated Knockdown of CEP120

Objective: To specifically reduce the expression of CEP120 in cultured mammalian cells using small interfering RNA (siRNA).

Materials:

- Mammalian cell line of interest (e.g., hTERT-RPE1, HeLa, MEFs)
- Complete cell culture medium
- siRNA targeting human or mouse CEP120 (validated sequences are recommended)

- Human CEP120 siRNA sequence (example): 5'-GAUGAGAACGGGUGUGUAU-3'[5]
- Mouse CEP120 siRNA sequence (example): 5'-GCACGUUAAUCAGCUACAA-3'
- Control siRNA (non-targeting or scrambled sequence)
- Transfection reagent (e.g., Lipofectamine RNAiMAX)
- Opti-MEM I Reduced Serum Medium
- 6-well tissue culture plates

Protocol:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
- siRNA Preparation:
  - In a sterile microcentrifuge tube, dilute 20-80 pmol of CEP120 siRNA or control siRNA into 100 µL of Opti-MEM I medium. Mix gently.
- Transfection Reagent Preparation:
  - In a separate sterile microcentrifuge tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.
- Complex Formation:
  - Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
- Transfection:
  - Aspirate the culture medium from the cells and wash once with serum-free medium.
  - Add the siRNA-lipid complex mixture dropwise to the cells in each well.
  - Gently rock the plate to ensure even distribution.

- Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
- Post-Transfection:
  - After the incubation period, add complete growth medium to the cells.
  - Continue to incubate the cells for 48-72 hours before proceeding with downstream analysis. The optimal time for knockdown should be determined empirically.

## Western Blotting for Knockdown Validation

Objective: To quantify the reduction of CEP120 protein levels following siRNA treatment.

Materials:

- RIPA lysis buffer
- Protease inhibitor cocktail
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against CEP120
- Primary antibody against a loading control (e.g., GAPDH,  $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Lysis:
  - Wash the transfected cells with ice-cold PBS.
  - Lyse the cells in RIPA buffer containing protease inhibitors.
  - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Transfer:
  - Load equal amounts of protein from each sample onto an SDS-PAGE gel.
  - Separate the proteins by electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-CEP120 antibody overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection:
  - Incubate the membrane with a chemiluminescent substrate.
  - Capture the signal using an imaging system.

- Analysis:
  - Quantify the band intensities for CEP120 and the loading control.
  - Normalize the CEP120 signal to the loading control to determine the percentage of knockdown.

## Immunofluorescence Microscopy for Phenotypic Analysis

Objective: To visualize the subcellular localization of CEP120 and other centrosomal proteins and to assess ciliary defects following CEP120 knockdown.

Materials:

- Coverslips
- 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 2% BSA in PBS)
- Primary antibodies (e.g., anti-CEP120, anti- $\gamma$ -tubulin, anti-acetylated tubulin for cilia)
- Fluorophore-conjugated secondary antibodies
- DAPI (for nuclear staining)
- Mounting medium
- Fluorescence microscope

Protocol:

- Cell Culture on Coverslips: Grow transfected cells on sterile coverslips in a 24-well plate.
- Fixation:

- Wash the cells with PBS.
- Fix the cells with 4% PFA for 10-15 minutes at room temperature.
- Permeabilization:
  - Wash the cells three times with PBS.
  - Permeabilize the cells with permeabilization buffer for 10 minutes.
- Blocking:
  - Wash the cells three times with PBS.
  - Block non-specific antibody binding with blocking buffer for 30-60 minutes.
- Antibody Staining:
  - Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
  - Wash the cells three times with PBS.
  - Incubate the cells with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
- Mounting:
  - Wash the cells three times with PBS.
  - Mount the coverslips onto microscope slides using mounting medium.
- Imaging and Analysis:
  - Visualize the cells using a fluorescence microscope.
  - Quantify centrosomal fluorescence intensity and the percentage of ciliated cells.

## Cell Cycle Analysis by Flow Cytometry

Objective: To determine if CEP120 depletion affects cell cycle progression.

Materials:

- Phosphate Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

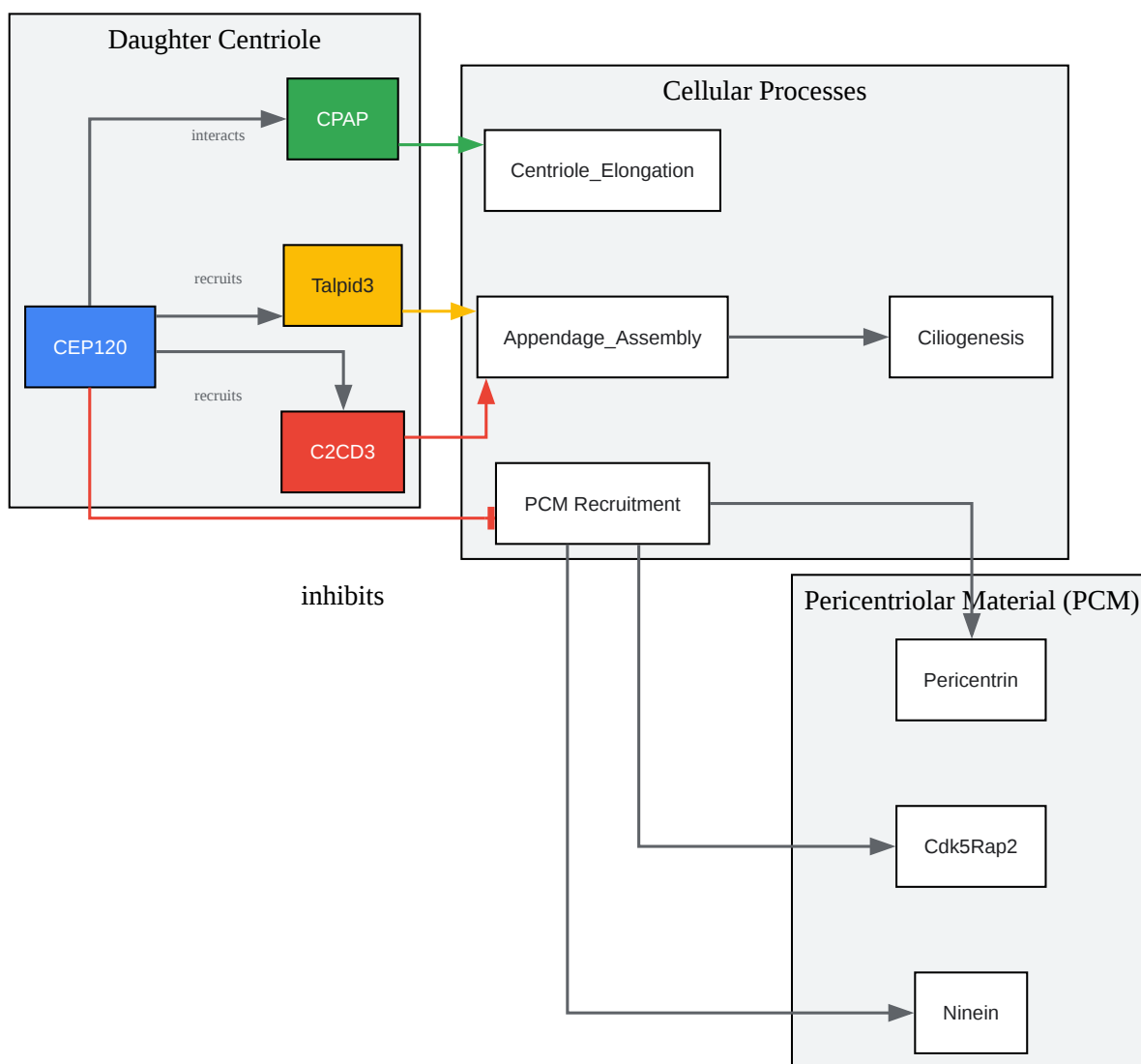
Protocol:

- Cell Harvesting:
  - Harvest transfected cells by trypsinization.
  - Wash the cells with PBS.
- Fixation:
  - Resuspend the cell pellet in ice-cold PBS.
  - While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
  - Incubate the cells on ice for at least 30 minutes (or store at -20°C).
- Staining:
  - Centrifuge the fixed cells and wash with PBS.
  - Resuspend the cell pellet in PI staining solution.
  - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry:
  - Analyze the stained cells using a flow cytometer.

- Acquire data for at least 10,000 events per sample.
- Analysis:
  - Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

## Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to CEP120 function and the experimental approach to its study.



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Diagram 1: CEP120 Signaling and Interaction Network.



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Diagram 2: Experimental Workflow for CEP120 RNAi Studies.

## Conclusion

The use of RNA interference to study CEP120 has been instrumental in uncovering its critical roles in centriole biology and ciliogenesis. This technical guide provides a framework for researchers to design and execute robust experiments to further investigate the functions of CEP120. The detailed protocols, compiled quantitative data, and visual representations of pathways and workflows offer a solid foundation for future studies aimed at understanding the

molecular basis of ciliopathies and developing novel therapeutic strategies. Careful execution of these methods, coupled with rigorous data analysis, will continue to advance our knowledge of this essential centrosomal protein.

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- To cite this document: BenchChem. [Investigating the Function of CEP120 Through RNA Interference: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391809#investigating-cep120-function-using-rna-interference]

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